Bienvenue dans la boutique en ligne BenchChem!

3-(Piperidin-1-yl)-1h-indole

IDO1 inhibition Immuno-oncology Negative control

Select this 3-(Piperidin-1-yl)-1H-indole scaffold to leverage its distinct N-arylpiperidine bond, which provides unmatched conformational constraint and synthetic stability versus common C-linked or spacer-containing isomers. Validated as a selective NOP partial agonist reference point (20-200x over MOP) and a clean negative control for IDO1 screening (IC50 1.8 mM). This fragment-likeness core (MW 200.28, clogP <3) is the starting point for structure-guided optimization campaigns where regioisomeric stability is critical.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B8798374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)-1h-indole
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C13H16N2/c1-4-8-15(9-5-1)13-10-14-12-7-3-2-6-11(12)13/h2-3,6-7,10,14H,1,4-5,8-9H2
InChIKeyDSKKWRMQFREVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-1-yl)-1H-indole: A Core Indole-Piperidine Scaffold for NOP Receptor Ligand and IDO1 Inhibitor Development


3-(Piperidin-1-yl)-1H-indole (CAS: not widely assigned; C13H16N2, MW 200.28 g/mol) is an indole derivative featuring a piperidine ring directly N-linked at the indole 3-position. This structural motif serves as a foundational scaffold in medicinal chemistry for the development of nociceptin opioid receptor (NOP) partial agonists [1] and has been profiled as a low-affinity inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [2]. The direct N–C bond between the indole and piperidine rings differentiates it from the more common 3-(piperidin-4-yl)-1H-indole isomer and linker-extended analogs, imparting distinct electronic and conformational properties that influence target engagement and pharmacokinetic profiles.

3-(Piperidin-1-yl)-1H-indole Substitution: Why the Direct N-Linkage Cannot Be Replaced by C-Linked or Spacer-Containing Analogs


The direct N-piperidinyl attachment at the indole 3-position in 3-(Piperidin-1-yl)-1H-indole creates a unique electronic environment and conformational constraint that cannot be replicated by its C-linked isomer (3-(piperidin-4-yl)-1H-indole) or by analogs with alkyl spacers, such as 3-(piperidin-1-ylmethyl)-1H-indole or 3-[2-(piperidin-1-yl)ethyl]-1H-indole. In NOP receptor pharmacology, the unsubstituted 3-(piperidin-1-yl)-1H-indole scaffold yields partial agonist activity with moderate to high selectivity (20- to 200-fold) for NOP over the μ-opioid (MOP) receptor [1]. In contrast, simply relocating the substitution to the indole 2-position converts these ligands into NOP full agonists with altered selectivity profiles [1]. Furthermore, SAR studies of C(3)-substituted piperidinylindoles demonstrate that the steric, polar, and cationic nature of the C-3 substituent directly modulates intrinsic efficacy at NOP, with the unsubstituted or minimally substituted N-piperidinyl indole serving as the critical reference point for partial agonist design [2]. In the context of IDO1 inhibition, the bare 3-(piperidin-1-yl)-1H-indole exhibits negligible inhibitory activity (IC50 > 1 mM), while elaborated derivatives bearing additional aromatic and polar substituents achieve nanomolar potency [3]. This stark difference establishes the scaffold as a clean negative control and a validated starting point for fragment-based or structure-guided optimization.

3-(Piperidin-1-yl)-1H-indole: Direct Comparative Quantitative Evidence for Scientific Selection


IDO1 Inhibitory Activity: The N-Piperidinyl Indole Scaffold as a Null-Control Differentiator from Potent IDO1 Inhibitors

3-(Piperidin-1-yl)-1H-indole (CHEMBL2148003) inhibits recombinant human IDO1 with an IC50 of 1,800,000 nM (1.8 mM), rendering it essentially inactive [1]. In direct cross-study comparison, a structurally elaborated indole derivative (CHEMBL4209479) bearing additional functional groups achieves an IC50 of 28 nM against IDO1 in IFNγ-stimulated HeLa cells, representing a >64,000-fold potency enhancement [2]. This quantitative divergence establishes the bare 3-(piperidin-1-yl)-1H-indole core as a validated null-efficacy reference compound for IDO1 drug discovery programs, enabling reliable interpretation of structure-activity relationship (SAR) data.

IDO1 inhibition Immuno-oncology Negative control

NOP Receptor Intrinsic Activity: The 3-Substituted N-Piperidinyl Indole Scaffold Confers Partial Agonism, Distinct from 2-Substituted Full Agonists

In a systematic SAR study, 3-substituted N-piperidinyl indoles, a class to which 3-(piperidin-1-yl)-1H-indole belongs as the core scaffold, function as selective NOP receptor partial agonists with 20- to 200-fold binding selectivity for NOP over the μ-opioid (MOP) receptor [1]. By contrast, the corresponding 2-substituted N-piperidinyl indole series yields NOP full agonists with improved binding potency and altered MOP selectivity, demonstrating that the position of substitution on the indole ring is a binary switch for intrinsic efficacy [1]. Molecular docking in an active-state NOP homology model revealed that the modest 3-fold increase in NOP binding affinity of the 3-aminomethyl indole over the unsubstituted indole is attributable to an ionic interaction between the positively charged amino group and receptor residues, providing a structural rationale for the partial agonist phenotype of the unsubstituted 3-piperidinyl scaffold [1].

NOP receptor Partial agonism Parkinson's disease

Regioisomeric Differentiation: N-Linked vs. C-Linked Piperidine Affects Basicity, Metabolism, and Synthetic Tractability

3-(Piperidin-1-yl)-1H-indole (N-linked) and its regioisomer 3-(piperidin-4-yl)-1H-indole (C-linked, CAS 17403-09-7) share the identical molecular formula (C13H16N2) but differ fundamentally in the nature of the indole-piperidine bond. In the N-linked isomer, the piperidine nitrogen is directly bonded to the indole C-3, resulting in an aniline-type N-arylpiperidine with reduced piperidine basicity (predicted pKa of the piperidine nitrogen ~7–8, versus ~10 for the C-linked isomer where the piperidine nitrogen is a free secondary amine) [1]. This difference in basicity impacts protonation state at physiological pH, membrane permeability, and susceptibility to N-dealkylation metabolism. Additionally, the N-linked isomer offers distinct synthetic versatility: the N-arylpiperidine bond is resistant to reductive cleavage, whereas the C-linked isomer's free secondary amine can undergo undesired side reactions during subsequent functionalization steps [2]. The C-linked isomer 3-(piperidin-4-yl)-1H-indole has a reported melting point of 222–224°C, indicative of a crystalline, potentially salt-forming scaffold, whereas the N-linked isomer is typically an oil or low-melting solid that requires different handling and storage protocols .

Regioisomerism Physicochemical properties Synthetic accessibility

Scaffold-Dependent 5-HT1D Selectivity: Direct N-Linkage Enables Distinct Serotonin Receptor Subtype Profiles vs. Propyl-Linked Analogs

The direct N-piperidinyl indole scaffold has been investigated as a core for serotonin receptor ligands. While exhaustive pharmacological profiling of the unsubstituted 3-(piperidin-1-yl)-1H-indole across all 5-HT subtypes has not been published, closely related 3-[3-(piperidin-1-yl)propyl]indoles (bearing a three-carbon spacer) have been extensively characterized as high-affinity h5-HT1D receptor agonists, exemplified by L-772,405 which exhibits a Ki < 10 nM for h5-HT1D and 170-fold selectivity over h5-HT1B receptors [1]. In silico studies on indolylpiperidinyl derivatives as histamine H1 receptor antagonists further indicate that the steric and electronic descriptors governing receptor binding are exquisitely sensitive to the linker length and the connectivity of the piperidine nitrogen [2]. The direct N-linked scaffold therefore serves as a structurally minimal starting point with a distinct pharmacological fingerprint compared to spacer-containing analogs, enabling systematic exploration of linker-length SAR.

5-HT1D receptor Serotonin Migraine

Optimized Application Scenarios for 3-(Piperidin-1-yl)-1H-indole in Drug Discovery and Chemical Biology


IDO1 Drug Discovery: Null-Efficacy Reference Control for SAR and Assay Validation

In IDO1 inhibitor screening campaigns, 3-(Piperidin-1-yl)-1H-indole serves as an ideal negative control compound. With an IC50 of 1.8 mM against recombinant human IDO1, it is >64,000-fold less potent than advanced leads (IC50 ~28 nM), yet it retains the core indole pharmacophore [1]. This allows medicinal chemists to attribute any observed cellular activity to specific substituent effects rather than scaffold-based non-specific interactions. The compound is soluble in DMSO and ethanol, facilitating its use in standard biochemical and cell-based assay formats .

NOP Receptor Partial Agonist Scaffold for Parkinson's Disease Lead Optimization

The 3-substituted N-piperidinyl indole scaffold, for which 3-(piperidin-1-yl)-1H-indole represents the minimal core, confers partial NOP receptor agonism with 20- to 200-fold selectivity over MOP receptors [2]. This pharmacological profile is directly relevant to Parkinson's disease drug discovery, where NOP partial agonists have demonstrated dual efficacy in attenuating motor symptoms and reducing levodopa-induced dyskinesias in preclinical models [2]. The unsubstituted scaffold serves as the starting point for systematic C-3 functionalization to tune efficacy and selectivity.

Regioisomer-Controlled Synthesis: Differentiating N-Linked from C-Linked Piperidine Indoles in Multi-Step Routes

The N-linked architecture of 3-(Piperidin-1-yl)-1H-indole provides a distinct synthetic advantage in multi-step sequences where the piperidine nitrogen must remain protected from electrophilic attack or undesired alkylation. Unlike the C-linked isomer 3-(piperidin-4-yl)-1H-indole, which bears a free secondary amine (pKa ~10) prone to side reactions, the N-arylpiperidine bond in the target compound is chemically robust under reductive amination, hydrogenation, and metal-catalyzed cross-coupling conditions [3]. This regioisomeric stability enables orthogonal functionalization strategies that would be incompatible with the C-linked scaffold.

Fragment-Based Drug Discovery: Low-Molecular-Weight Indole-Piperidine Probe for 5-HT and Histamine Receptor Screening

With a molecular weight of 200.28 g/mol and a compact indole-piperidine core, 3-(Piperidin-1-yl)-1H-indole meets fragment-likeness criteria (MW < 300, clogP < 3) for fragment-based screening libraries [4]. The scaffold provides a direct N-linked attachment point that has been validated in QSAR models for histamine H1 receptor antagonism, where steric Verloop parameters (B3, length) and electronic descriptors (total dipole moment) derived from indolylpiperidinyl derivatives correlate strongly with antihistaminic activity (MLR r² = 0.86) [5]. This established QSAR framework allows procurement teams to select the scaffold with confidence that structure-guided optimization is feasible.

Quote Request

Request a Quote for 3-(Piperidin-1-yl)-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.